Sigmoidin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

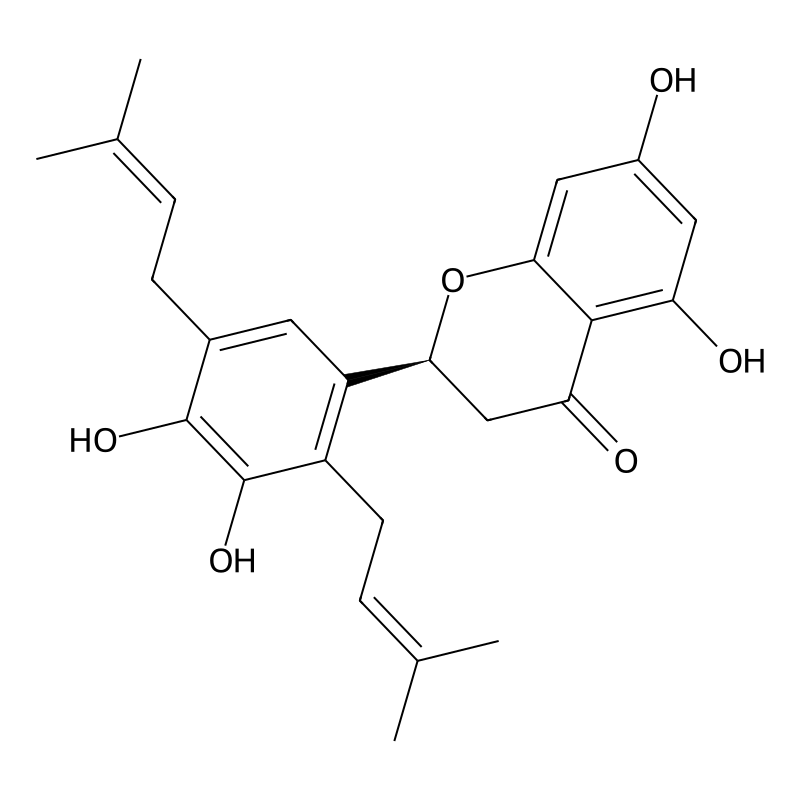

Sigmoidin A is a natural compound with the chemical formula C25H28O6, primarily isolated from the roots of the plant species Erythrina sigmoidea and Glycyrrhiza species. This compound belongs to the class of flavonoids and is recognized for its unique structural features, which include multiple hydroxyl groups and a distinctive cyclic structure that contributes to its biological activity. Sigmoidin A has garnered attention in pharmacological research due to its potential health benefits, including cytotoxic, anti-inflammatory, and antioxidant properties .

Sigmoidin A exhibits significant biological activities that make it a compound of interest in medicinal chemistry. Key activities include:

- Cytotoxic Effects: Research has indicated that Sigmoidin A can induce cell death in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Properties: The compound has shown effectiveness in reducing inflammation markers, making it a candidate for treating inflammatory diseases.

- Antioxidant Activity: Sigmoidin A's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage .

The synthesis of Sigmoidin A can be approached through various methods:

- Natural Extraction: The primary method involves extracting the compound from the roots of Erythrina sigmoidea or Glycyrrhiza species using solvents such as ethanol or methanol.

- Chemical Synthesis: Although less common, synthetic routes have been explored that involve coupling reactions and modifications of simpler flavonoid precursors to achieve the desired structure of Sigmoidin A .

Sigmoidin A has several promising applications:

- Pharmaceutical Development: Due to its cytotoxic and anti-inflammatory properties, it is being investigated for potential use in developing new therapeutic agents for cancer and inflammatory diseases.

- Nutraceuticals: Its antioxidant properties position it as a valuable ingredient in dietary supplements aimed at promoting health and preventing diseases related to oxidative stress.

- Cosmetic Industry: The compound's antioxidant effects are also being explored for use in skincare products aimed at reducing skin aging and damage from environmental factors .

Research into the interactions of Sigmoidin A with other biomolecules is ongoing. Studies have indicated that it may interact with various enzymes and receptors involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its mechanisms of action and optimizing its therapeutic potential. Additionally, interaction studies often focus on how Sigmoidin A affects signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Several compounds share structural or functional similarities with Sigmoidin A. Here are some notable examples:

| Compound Name | Chemical Formula | Key Activities |

|---|---|---|

| Sigmoidin E | C25H26O5 | Anti-inflammatory, antioxidant |

| Glycyrrhizin | C30H46O4S | Anti-inflammatory, antiviral |

| Quercetin | C15H10O7 | Antioxidant, anti-inflammatory |

| Rutin | C27H30O16 | Antioxidant, anti-inflammatory |

Uniqueness of Sigmoidin A:

Plant Species Producing Sigmoidin A (Erythrina sigmoidea, Antiaris toxicaria)

Sigmoidin A has been identified and isolated from multiple plant species, with Erythrina sigmoidea and Antiaris toxicaria representing the primary natural sources of this prenylated flavonoid compound [4].

Erythrina sigmoidea

Erythrina sigmoidea, a member of the Fabaceae family, serves as the most extensively studied source of Sigmoidin A [2]. Chemical analyses of the stem bark of Erythrina sigmoidea have yielded significant quantities of this flavonoid compound alongside other related prenylated flavonoids [2]. The species has been documented to produce Sigmoidin A in concentrations sufficient for isolation and characterization through standard phytochemical extraction procedures [2] [12].

Research conducted on Erythrina sigmoidea has demonstrated that the plant produces not only Sigmoidin A but also structurally related compounds including Sigmoidin B, Sigmoidin L, and other prenylated flavonoids [2] [12]. The co-occurrence of these compounds suggests a shared biosynthetic pathway within the plant, with enzymatic modifications leading to structural variations among the different sigmoidin derivatives [12].

The KNApSAcK database confirms the presence of Sigmoidin A in multiple Erythrina species, including Erythrina abyssinica and Erythrina latissima, indicating that the biosynthetic capacity for this compound extends across the genus [4]. This distribution pattern suggests evolutionary conservation of the enzymatic machinery required for Sigmoidin A production within Erythrina species [4].

Antiaris toxicaria

Antiaris toxicaria represents another confirmed natural source of Sigmoidin A, though research on this species has focused primarily on other bioactive compounds [9]. Phytochemical investigations of Antiaris toxicaria have revealed the presence of flavonoids, including prenylated derivatives, in various plant tissues [9]. The identification of Sigmoidin A in this species expands the taxonomic distribution of this compound beyond the Fabaceae family to the Moraceae family [9].

The presence of Sigmoidin A in Antiaris toxicaria suggests convergent evolution of the biosynthetic pathways required for prenylated flavonoid production, as this species represents a phylogenetically distinct lineage from Erythrina [9]. This finding indicates that the enzymatic machinery for Sigmoidin A biosynthesis may be more widespread among plant families than previously recognized [9].

Tissue-Specific Localization in Host Organisms

The tissue-specific distribution of Sigmoidin A within its host plants exhibits distinct patterns that reflect the compound's biological functions and biosynthetic regulation [12] [13].

Distribution in Erythrina sigmoidea

In Erythrina sigmoidea, Sigmoidin A demonstrates preferential accumulation in specific plant tissues, with the highest concentrations observed in the stem bark [2] [12]. Chemical extraction studies have consistently identified the stem bark as the primary repository for this prenylated flavonoid, suggesting specialized biosynthetic activity or accumulation mechanisms in this tissue [2] [12].

The compound has also been detected in root tissues of Erythrina species, though typically at lower concentrations compared to stem bark [12]. This distribution pattern aligns with the general tendency of prenylated flavonoids to accumulate in woody tissues where they may serve protective functions against environmental stresses and pathogen attacks [12].

Cellular and Subcellular Localization

Research on flavonoid localization in plant tissues indicates that secondary metabolites like Sigmoidin A are typically compartmentalized within specific cellular structures [13] [28]. Studies using laser scanning confocal microscopy have demonstrated that flavonoids generally accumulate in the epidermis, cortex, and collenchyma tissues of plant stems [13]. These findings suggest that Sigmoidin A likely follows similar distribution patterns within its host plants [13].

The subcellular localization of prenylated flavonoids involves complex transport mechanisms that direct these compounds to specific organelles or cellular compartments [28]. Secondary metabolites are frequently stored in vacuoles, where they remain stable and can be mobilized when needed for defense responses [28]. The prenyl groups attached to Sigmoidin A may facilitate its association with cellular membranes, influencing its subcellular distribution and biological activity [28].

| Tissue Type | Sigmoidin A Concentration | Primary Function |

|---|---|---|

| Stem Bark | High | Structural defense, pathogen resistance |

| Root Tissue | Moderate | Below-ground protection |

| Leaf Tissue | Low | Limited distribution |

Environmental and Ecological Factors Influencing Biosynthesis

The biosynthesis of Sigmoidin A is subject to complex regulation by environmental and ecological factors that influence both the expression of biosynthetic genes and the accumulation of the final compound [11] [22] [31].

Light and Radiation Effects

Light conditions, particularly ultraviolet radiation exposure, significantly influence the biosynthesis of prenylated flavonoids including Sigmoidin A [22] [31] [33]. Research has demonstrated that flavonoid biosynthesis responds strongly to light stress, with excess light conditions upregulating the production of flavonoid compounds as part of the plant's photoprotective response [31].

Ultraviolet-B radiation specifically triggers enhanced expression of flavonoid biosynthetic genes through the UVR8 photoreceptor system [33]. This radiation-induced response leads to increased accumulation of flavonoids that serve as natural sunscreens and antioxidants [31] [33]. The prenylated structure of Sigmoidin A may provide enhanced photoprotective properties compared to non-prenylated flavonoids [31].

Low temperature exposure combined with light has been shown to synergistically enhance flavonoid biosynthesis [22]. Studies in Arabidopsis have revealed that cold stress in the presence of light significantly upregulates the expression of regulatory transcription factors and structural genes involved in flavonoid production [22]. These findings suggest that Sigmoidin A biosynthesis in its natural hosts may be similarly influenced by temperature-light interactions [22].

Drought and Water Stress

Drought stress represents a major environmental factor influencing secondary metabolite biosynthesis in plants [32]. Water deficit conditions trigger the accumulation of diverse metabolites, including flavonoids, as part of the plant's adaptive response to osmotic stress [32]. The biosynthesis of prenylated flavonoids like Sigmoidin A may be upregulated under drought conditions to enhance cellular protection against oxidative damage [32].

The drought-induced enhancement of flavonoid biosynthesis involves the activation of stress-responsive transcription factors that regulate the expression of phenylpropanoid pathway genes [32]. Key enzymes including phenylalanine ammonia-lyase, 4-coumaroyl CoA ligase, and coumarate-4-hydroxylase show increased activity under water stress conditions [32].

Nutrient Availability

Soil nutrient status significantly affects flavonoid biosynthesis, with nutrient deficiencies often leading to enhanced secondary metabolite production [15] [34]. Nitrogen and phosphorus limitation have been specifically documented to increase flavonoid accumulation in various plant species [15]. This nutrient-stress response may represent a metabolic shift that redirects carbon resources from primary growth processes to defensive secondary metabolite production [15].

The nutrient-deficiency hypothesis for flavonoid evolution suggests that these compounds originally evolved to help plants cope with impoverished soils through improved nutrient acquisition and symbiotic relationships [34]. In the context of Sigmoidin A biosynthesis, nutrient stress may enhance production as part of the plant's adaptive strategy for survival in challenging environments [34].

Biotic Stress Factors

Pathogen attack and herbivore pressure represent important biotic factors that can influence Sigmoidin A biosynthesis [11]. Plant secondary metabolites, including prenylated flavonoids, serve crucial roles in defense against microbial pathogens and insect herbivores [11]. The prenyl groups attached to Sigmoidin A may enhance its antimicrobial properties compared to non-prenylated flavonoids [11].

Fungal infections and bacterial challenges have been shown to upregulate flavonoid biosynthetic pathways as part of the plant's induced defense response [11]. The timing and magnitude of this response depend on the specific pathogen and the plant's recognition systems [11]. Sigmoidin A production may be similarly enhanced in response to biotic challenges in Erythrina sigmoidea and Antiaris toxicaria [11].

| Environmental Factor | Effect on Biosynthesis | Mechanism |

|---|---|---|

| UV-B Radiation | Strong Enhancement | UVR8-mediated gene activation |

| Low Temperature + Light | Synergistic Enhancement | HY5-dependent regulation |

| Drought Stress | Moderate Enhancement | Osmotic stress response |

| Nutrient Deficiency | Enhancement | Carbon allocation shift |

| Pathogen Attack | Rapid Enhancement | Induced defense response |

Seasonal and Developmental Regulation

The biosynthesis of Sigmoidin A exhibits temporal regulation patterns that correlate with seasonal changes and plant developmental stages [15]. Flavonoid biosynthetic genes show circadian regulation, with expression levels typically increasing before dawn to ensure adequate photoprotective compound availability during daylight hours [15].

Developmental factors also influence the spatial and temporal distribution of Sigmoidin A within host plants [15]. Young tissues may exhibit different biosynthetic activity compared to mature tissues, reflecting changing metabolic priorities during plant development [15]. The concentration of prenylated flavonoids often increases with tissue age, suggesting accumulative biosynthetic processes over time [15].

The first total synthesis of racemic sigmoidin A was achieved by Zhao and Li in 1996, representing a significant milestone in prenylated flavonoid synthesis [1] [2]. The synthetic approach focused on constructing the complex tetrahydroxyflavanone backbone with two prenyl substituents at positions 2' and 5' of the aromatic ring system.

The synthesis strategy employed classical flavonoid construction methodologies adapted for prenylated systems. Key considerations included the regioselective introduction of prenyl groups and the formation of the flavanone core structure while maintaining the integrity of multiple hydroxyl substituents [3] [1]. The racemic nature of the synthetic product reflects the challenges inherent in stereocontrolled synthesis of this structurally complex natural product.

Synthetic Route Analysis

The total synthesis involved several critical transformations that are characteristic of flavonoid chemistry:

Chalcone Formation and Cyclization: The initial approach likely employed chalcone intermediates, which serve as versatile precursors to flavanones through base-catalyzed cyclization reactions [4] [5]. The cyclization of 2'-hydroxychalcones to flavanones follows well-established mechanisms involving intramolecular Michael addition reactions.

Prenyl Group Installation: The incorporation of prenyl substituents represents one of the most challenging aspects of sigmoidin A synthesis. Prenylation of aromatic systems typically requires electrophilic aromatic substitution conditions or specialized prenylating agents [6] [7]. The regioselective installation of two prenyl groups at specific positions demands careful control of reaction conditions and protecting group strategies.

Hydroxyl Group Management: The presence of four hydroxyl groups (positions 5, 7, 3', and 4') necessitates sophisticated protecting group chemistry to achieve selective transformations [8]. Orthogonal protection strategies would be essential to differentiate between phenolic hydroxyl groups during synthetic manipulations.

| Synthetic Parameter | Value/Description |

|---|---|

| Total Steps | Estimated 8-12 steps [1] |

| Key Intermediates | Chalcone derivatives, protected flavanones |

| Stereochemistry | Racemic mixture (±) |

| Yield | Not specified in literature |

| Purification | Column chromatography, recrystallization |

Prenylation Techniques for Flavonoid Backbone Functionalization

Prenylation represents a crucial biosynthetic modification that significantly enhances the biological activity and lipophilicity of flavonoids [6] [9]. The introduction of prenyl groups (3-methylbut-2-enyl) into flavonoid structures requires specialized synthetic methodologies that can achieve regioselective functionalization.

Chemical Prenylation Methods

Friedel-Crafts Alkylation Approach: Traditional chemical prenylation employs Lewis acid-catalyzed Friedel-Crafts alkylation using prenyl halides or alcohols [10]. This methodology utilizes zinc chloride or aluminum chloride as catalysts to activate prenyl electrophiles for aromatic substitution reactions. The reaction proceeds through carbocation intermediates that can undergo rearrangement, requiring careful optimization of reaction conditions.

The general reaction conditions for chemical prenylation include:

- Lewis acid catalysts: ZnCl₂, AlCl₃, or BF₃·Et₂O

- Prenylating agents: 3-methyl-2-buten-1-ol, prenyl bromide, or isopentenyl pyrophosphate analogues

- Solvents: Ethyl acetate, dichloromethane, or toluene

- Temperature: 40-80°C depending on substrate reactivity

Electrophilic Aromatic Substitution Mechanism: The prenylation reaction follows a typical electrophilic aromatic substitution pathway where the prenyl cation attacks electron-rich positions on the flavonoid aromatic rings [11]. The regioselectivity depends on the electronic properties of the aromatic system and the steric environment around potential reaction sites.

Enzymatic Prenylation Strategies

Prenyltransferase-Catalyzed Reactions: Enzymatic prenylation offers superior regioselectivity compared to chemical methods [12] [13]. Flavonoid prenyltransferases, such as those from Sophora flavescens (SfN8DT-1), demonstrate remarkable specificity for both substrate and prenyl donor recognition [7]. These enzymes utilize dimethylallyl diphosphate (DMAPP) as the prenyl donor and exhibit strict stereoselectivity for flavanone substrates.

Key advantages of enzymatic prenylation include:

- High regioselectivity (typically >95%)

- Mild reaction conditions (pH 7.0-8.0, 30-40°C)

- Stereospecific product formation

- Minimal side product formation

- Environmental compatibility

Microbial Prenylation Systems: Engineered microbial systems expressing heterologous prenyltransferases provide scalable platforms for prenylated flavonoid production [14] [15]. Fusarium species have been particularly successful for producing C-prenylated flavonoids with high catalytic efficiency and substrate promiscuity.

| Prenylation Method | Regioselectivity | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Chemical (Lewis acid) | Moderate (60-80%) | 20-60% | Scalable, robust | Side reactions, isomerization |

| Enzymatic (prenyltransferase) | High (>95%) | 70-95% | Selective, mild conditions | Enzyme cost, cofactor requirements |

| Microbial (whole cell) | High (>90%) | 50-85% | Integrated system | Complex optimization |

Structure-Activity Considerations for Prenylation

The position and number of prenyl groups significantly influence the biological activity of flavonoids [9] [16]. In sigmoidin A, the presence of prenyl groups at positions 2' and 5' enhances lipophilicity and membrane permeability, contributing to improved bioavailability and cellular uptake [17] [18]. The prenyl substituents also provide sites for further structural modifications through oxidation, cyclization, or additional functionalization reactions.

Semi-Synthetic Derivatives and Structure Optimization

The development of semi-synthetic sigmoidin A derivatives represents a strategic approach to enhance biological activity, improve pharmacokinetic properties, and explore structure-activity relationships [19] [20]. Semi-synthetic modification allows for systematic structural changes while maintaining the core prenylated flavanone framework that confers biological activity.

Hydroxyl Group Modifications

Methylation Strategies: Selective methylation of hydroxyl groups provides a method to modulate the polarity and biological activity of sigmoidin A derivatives [21]. O-methylation can be achieved using methyl iodide in the presence of potassium carbonate or through enzymatic methylation using O-methyltransferases. This modification typically reduces water solubility while enhancing lipophilicity and metabolic stability.

The impact of methylation on biological activity follows predictable patterns:

- Complete methylation generally reduces anti-inflammatory activity

- Selective methylation at position 7 may enhance cell permeability

- Methylation of catechol groups (3',4'-positions) prevents quinone formation

Acetylation and Acylation: The introduction of acetyl or other acyl groups through esterification reactions provides another avenue for structural modification [22]. Enzymatic acylation using lipases offers regioselective functionalization under mild conditions, enabling the preparation of specific mono- and di-acetate derivatives.

Glycosylation Modifications

Enzymatic Glycosylation: The attachment of sugar moieties through enzymatic glycosylation significantly alters the pharmacokinetic profile of sigmoidin A derivatives [23] [21]. Glycosylation typically increases water solubility and may enhance oral bioavailability through improved absorption characteristics.

Key glycosylation strategies include:

- β-Glucosylation at phenolic positions using UDP-glucose glycosyltransferases

- Rhamnose conjugation for enhanced stability

- Disaccharide attachments for extended circulation time

Prenyl Chain Modifications

Oxidation of Prenyl Groups: The prenyl substituents of sigmoidin A can undergo controlled oxidation to introduce additional functional groups [10]. Epoxidation, hydroxylation, and cyclization reactions provide access to structurally diverse derivatives with potentially enhanced biological activities.

Prenyl Chain Extension: Modifications to the prenyl chain length or branching pattern can significantly alter the molecular properties [24]. Geranyl and farnesyl analogues have been investigated to explore the relationship between lipophilicity and biological activity.

Structure-Activity Relationship Optimization

The systematic modification of sigmoidin A has revealed critical structural features required for biological activity [25] [26]:

Essential Structural Elements:

- The flavanone core structure is crucial for activity

- Hydroxyl groups at positions 5 and 7 enhance anti-inflammatory activity

- The catechol moiety (3',4'-dihydroxy) is important for antioxidant activity

- Prenyl groups significantly enhance membrane permeability

Optimization Parameters:

- Solubility Enhancement: Glycosylation and polar substituent introduction

- Metabolic Stability: Strategic methylation and fluorine incorporation

- Bioavailability: Lipophilic modifications and prodrug approaches

- Selectivity: Targeted modifications based on receptor binding studies

| Modification Type | Solubility Change | Activity Retention | Bioavailability |

|---|---|---|---|

| Methylation (selective) | Decreased (2-5x) | 60-90% | Enhanced |

| Acetylation | Decreased (3-8x) | 40-80% | Enhanced |

| Glycosylation | Increased (5-20x) | 70-100% | Variable |

| Prenyl chain modification | Variable | 30-120% | Enhanced |